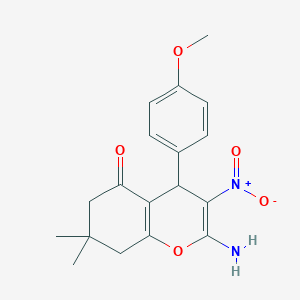![molecular formula C21H12Br2N2O3 B15016727 N-[(E)-(6-bromo-1,3-benzodioxol-5-yl)methylidene]-2-(3-bromophenyl)-1,3-benzoxazol-6-amine](/img/structure/B15016727.png)
N-[(E)-(6-bromo-1,3-benzodioxol-5-yl)methylidene]-2-(3-bromophenyl)-1,3-benzoxazol-6-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-1-(6-BROMO-2H-1,3-BENZODIOXOL-5-YL)-N-[2-(3-BROMOPHENYL)-1,3-BENZOXAZOL-6-YL]METHANIMINE is a complex organic compound characterized by its unique structure, which includes brominated benzodioxole and benzoxazole moieties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1-(6-BROMO-2H-1,3-BENZODIOXOL-5-YL)-N-[2-(3-BROMOPHENYL)-1,3-BENZOXAZOL-6-YL]METHANIMINE typically involves multi-step organic reactions. The process begins with the bromination of benzodioxole and benzoxazole precursors. The brominated intermediates are then subjected to condensation reactions under controlled conditions to form the final imine product. Common reagents used in these reactions include bromine, acetic acid, and various catalysts to facilitate the condensation process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
(E)-1-(6-BROMO-2H-1,3-BENZODIOXOL-5-YL)-N-[2-(3-BROMOPHENYL)-1,3-BENZOXAZOL-6-YL]METHANIMINE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can convert the imine group to an amine, using reducing agents such as sodium borohydride.
Substitution: The bromine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous conditions.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield brominated benzodioxole oxides, while reduction can produce the corresponding amine derivatives.
Applications De Recherche Scientifique
(E)-1-(6-BROMO-2H-1,3-BENZODIOXOL-5-YL)-N-[2-(3-BROMOPHENYL)-1,3-BENZOXAZOL-6-YL]METHANIMINE has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the development of new materials and compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a candidate for drug development due to its unique structural features.
Industry: Utilized in the production of advanced materials with specific electronic and optical properties.
Mécanisme D'action
The mechanism of action of (E)-1-(6-BROMO-2H-1,3-BENZODIOXOL-5-YL)-N-[2-(3-BROMOPHENYL)-1,3-BENZOXAZOL-6-YL]METHANIMINE involves its interaction with molecular targets such as enzymes or receptors. The compound’s brominated aromatic rings and imine group enable it to form specific interactions with these targets, potentially inhibiting or modulating their activity. The exact pathways and molecular targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
Allylamine: An organic compound with a simpler structure, used in polymer synthesis and as a precursor for pharmaceuticals.
N-Methylbenzamide: A compound with similar functional groups, used as a PDE10A inhibitor in medicinal chemistry.
Uniqueness
(E)-1-(6-BROMO-2H-1,3-BENZODIOXOL-5-YL)-N-[2-(3-BROMOPHENYL)-1,3-BENZOXAZOL-6-YL]METHANIMINE is unique due to its complex structure, which combines brominated benzodioxole and benzoxazole moieties. This structural complexity imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Propriétés
Formule moléculaire |
C21H12Br2N2O3 |
|---|---|
Poids moléculaire |
500.1 g/mol |
Nom IUPAC |
1-(6-bromo-1,3-benzodioxol-5-yl)-N-[2-(3-bromophenyl)-1,3-benzoxazol-6-yl]methanimine |
InChI |
InChI=1S/C21H12Br2N2O3/c22-14-3-1-2-12(6-14)21-25-17-5-4-15(8-18(17)28-21)24-10-13-7-19-20(9-16(13)23)27-11-26-19/h1-10H,11H2 |
Clé InChI |
QUYGKSKIVVGERJ-UHFFFAOYSA-N |
SMILES canonique |
C1OC2=C(O1)C=C(C(=C2)C=NC3=CC4=C(C=C3)N=C(O4)C5=CC(=CC=C5)Br)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-(4-Bromonaphthalen-1-YL)-N'-[(E)-[4-(dipropylamino)phenyl]methylidene]acetohydrazide](/img/structure/B15016650.png)
![4-[(2E)-2-(2-methylbenzylidene)hydrazinyl]-6-(morpholin-4-yl)-N-(naphthalen-1-yl)-1,3,5-triazin-2-amine](/img/structure/B15016655.png)

![2-fluoro-N-(3-{[(2E)-2-(4-hydroxy-3-iodo-5-methoxybenzylidene)hydrazinyl]carbonyl}phenyl)benzamide](/img/structure/B15016658.png)
![(3E)-N-(4-fluorophenyl)-3-{2-[(4-iodophenyl)carbonyl]hydrazinylidene}butanamide](/img/structure/B15016661.png)
![4-bromo-2-[(E)-({4-[(4-{[(E)-(4-methoxy-3-methylphenyl)methylidene]amino}phenyl)sulfonyl]phenyl}imino)methyl]phenol](/img/structure/B15016664.png)

![2-(3,4-dimethylphenoxy)-N'-[(E)-(3-ethoxy-4-hydroxyphenyl)methylidene]acetohydrazide](/img/structure/B15016675.png)
![2-methoxy-4-[(E)-{2-[(2-nitrophenoxy)acetyl]hydrazinylidene}methyl]phenyl 4-nitrobenzoate](/img/structure/B15016688.png)
![N-(2-methylphenyl)-4-{[2,3,3,3-tetrafluoro-2-(heptafluoropropoxy)propanoyl]amino}benzamide](/img/structure/B15016693.png)
![4-chloro-2-[(E)-{[2-chloro-5-(trifluoromethyl)phenyl]imino}methyl]phenol](/img/structure/B15016706.png)
![2-[(2,6-Dibromo-4-methylphenyl)amino]-N'-[(E)-(4-fluorophenyl)methylidene]acetohydrazide](/img/structure/B15016717.png)
![2-(2,6-dimethylphenoxy)-N'-[(3Z)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]acetohydrazide](/img/structure/B15016719.png)
